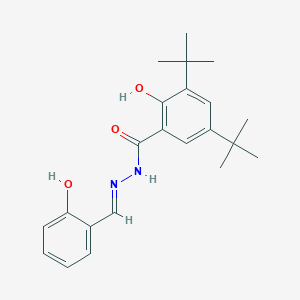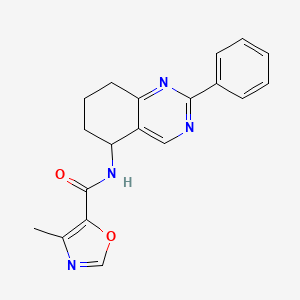![molecular formula C18H23N5O2 B6060780 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ belongs to the quinoxaline family and is a potent inhibitor of the NF-κB pathway.
作用机制
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus. This leads to the downregulation of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
One advantage of using 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in lab experiments is its potency and specificity for the NF-κB pathway. However, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can also have off-target effects, and its use may not be appropriate for all experimental systems. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be toxic at high concentrations, and its effects can be influenced by the cell type and experimental conditions.
未来方向
There are several future directions for the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity. Another area of interest is the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide may have potential as a therapeutic agent for the treatment of viral infections, as NF-κB plays a role in the immune response to viral infections. Further studies are needed to explore these potential applications of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its ability to inhibit the NF-κB pathway. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. However, its use in lab experiments can be limited by its toxicity and off-target effects. Future research should focus on developing 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity, as well as exploring its potential use in combination with other drugs and for the treatment of viral infections.
合成方法
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitroquinoxaline with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with piperidinecarboxylic acid.
科学研究应用
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been extensively used in scientific research, particularly in the field of cancer research. Its ability to inhibit the NF-κB pathway has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
属性
IUPAC Name |
1-(3-morpholin-4-ylquinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c19-16(24)13-5-7-22(8-6-13)17-18(23-9-11-25-12-10-23)21-15-4-2-1-3-14(15)20-17/h1-4,13H,5-12H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLBSASDCLTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)

![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

acetate](/img/structure/B6060772.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)